
7-Fluor-4-hydroxy-3-nitrochinolin
Übersicht
Beschreibung
7-Fluoro-4-hydroxy-3-nitroquinoline is a fluorinated quinoline derivative with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. Fluorinated quinolines are known for their enhanced biological activity and unique properties, making them valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-hydroxy-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of new materials, including liquid crystals and dyes
Wirkmechanismus
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics like quinolines can enhance the biological activity of the fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The molecular weight of the compound is 20815 , which is within the optimal range for drug-likeness, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
7-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between 7-Fluoro-4-hydroxy-3-nitroquinoline and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions .
Cellular Effects
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 7-Fluoro-4-hydroxy-3-nitroquinoline can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 7-Fluoro-4-hydroxy-3-nitroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and other non-covalent interactions. Furthermore, 7-Fluoro-4-hydroxy-3-nitroquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-4-hydroxy-3-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Fluoro-4-hydroxy-3-nitroquinoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of 7-Fluoro-4-hydroxy-3-nitroquinoline is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
7-Fluoro-4-hydroxy-3-nitroquinoline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels within cells. For example, it can inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Fluoro-4-hydroxy-3-nitroquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, 7-Fluoro-4-hydroxy-3-nitroquinoline may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline involves several steps, typically starting with the appropriate substituted aniline derivatives. One common method includes the nitration of 7-fluoro-4-hydroxyquinoline, followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
7-Fluoro-4-hydroxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include aminoquinolines, quinone derivatives, and various substituted quinolines .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Fluoro-4-hydroxy-3-nitroquinoline include other fluorinated quinolines such as 6,7-difluoro-3-nitro-4-hydroxyquinoline and 2,3,4-trichloro-6,7-difluoroquinoline . Compared to these compounds, 7-Fluoro-4-hydroxy-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .
Biologische Aktivität
7-Fluoro-4-hydroxy-3-nitroquinoline (CAS No. 256923-33-8) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and research.
7-Fluoro-4-hydroxy-3-nitroquinoline exhibits significant interactions with various enzymes and biomolecules, primarily through non-covalent interactions such as hydrogen bonding. These interactions can lead to enzyme inhibition, affecting metabolic pathways and cellular functions. The compound's stability under specific conditions is crucial for its activity, with studies indicating that its effects can diminish over time due to degradation.
Cellular Effects
The compound has been shown to modulate several cellular processes:
- Gene Expression : It influences the expression of genes involved in metabolic pathways, potentially altering metabolic flux within cells.
- Cell Signaling : By modulating signaling pathways, it can affect cellular metabolism and function.
- Cytotoxicity : Research indicates that 7-Fluoro-4-hydroxy-3-nitroquinoline exhibits cytotoxic effects on various cancer cell lines, including melanoma and lung cancer cells, operating in the low micromolar range .
Molecular Mechanisms
At the molecular level, the compound's activity is attributed to its ability to bind to specific biomolecules. This binding can lead to either enzyme inhibition or activation. For instance, it has been noted that the compound can induce reactive oxygen species (ROS) generation, which contributes to DNA damage and apoptosis in cancer cells .
Mechanism | Description |
---|---|
Enzyme Inhibition | Interacts with enzymes, altering their activity |
Gene Regulation | Modulates transcription factors affecting gene expression |
ROS Generation | Induces oxidative stress leading to cellular damage |
Dosage Effects
The biological activity of 7-Fluoro-4-hydroxy-3-nitroquinoline varies significantly with dosage. Lower doses may exhibit beneficial effects such as enzyme modulation, while higher doses can result in toxicity and cellular damage.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that 7-Fluoro-4-hydroxy-3-nitroquinoline has potent antiproliferative effects on melanoma (A-375) and lung (A-549) cancer cell lines. The compound was found to induce apoptosis via ROS-mediated pathways .
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities, making it a candidate for further research in infectious disease treatment.
Metabolic Pathways
Research indicates that 7-Fluoro-4-hydroxy-3-nitroquinoline interacts with key metabolic enzymes, influencing the concentration of metabolites within cells. This interaction can lead to significant changes in metabolic activity and overall cellular health.
Transport and Distribution
The transport mechanisms of 7-Fluoro-4-hydroxy-3-nitroquinoline within biological systems are mediated by specific transporters that facilitate its entry into cells. Once inside, its distribution is influenced by binding to plasma proteins and other biomolecules, determining its localization within tissues.
Eigenschaften
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 | |
Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-33-8 | |
Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.